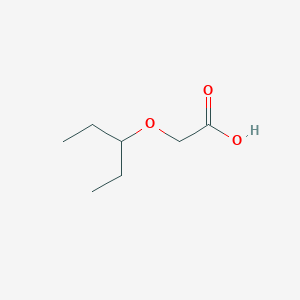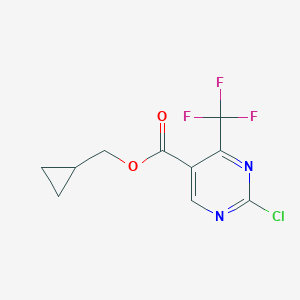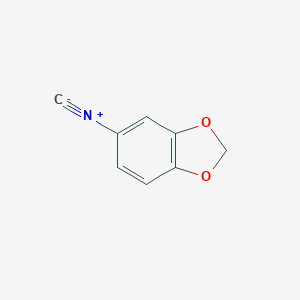
5-isocyano-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds like 1,3-benzodioxoles has been explored through various chemical reactions. A formal (5+1) annulation reaction for the synthesis of 2H-benzo[b][1,4]oxazin-2-one derivatives involves the heterodimerization of two different isocyanides, suggesting a method that might be adaptable for synthesizing isocyano benzodioxoles (Su et al., 2019). Additionally, the synthesis of 1,3-benzodioxole itself has been achieved through cyclization reactions, indicating a foundational approach for functionalizing the benzodioxole core (Yu, 2006).
Molecular Structure Analysis
Structural analysis of benzodioxole derivatives reveals the importance of X-ray crystallography and molecular orbital calculations for understanding their molecular framework. For instance, benzoboroxoles have been structurally characterized, suggesting that similar techniques could elucidate the structure of isocyano benzodioxoles (Zhdankin et al., 1999).
Chemical Reactions and Properties
Isocyano compounds participate in various chemical reactions due to the reactive nature of the isocyano group. For example, isocyanides have been used in multicomponent reactions to synthesize complex heterocycles, highlighting their versatility in forming bonds and creating new structures (Marcaccini et al., 2003).
Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Properties
5-isocyano-2H-1,3-benzodioxole derivatives have shown potential in medical research, particularly in the development of anticancer and antibacterial agents. A study highlighted the eco-friendly synthesis of derivatives related to 2-phenyl 1,3-benzodioxole, which demonstrated significant anticancer and antibacterial potency. Notably, compound 3c exhibited greater efficacy than standard reference compounds, indicating its potential for further exploration in cancer and bacterial cell treatments. Additionally, compound 5b was identified as a strong candidate for DNA binding studies, underscoring the multifaceted applications of these compounds in medicinal chemistry (Gupta et al., 2016).
Fragrance Material Review
The compound 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, related to this compound, was comprehensively reviewed for its toxicologic and dermatologic implications when used as a fragrance ingredient. This review is part of a broader assessment of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance ingredients and offers insights into the safe use of these materials in fragrances (Mcginty et al., 2012).
Synthetic Analogs of Flavolignans
Research on synthetic analogs of naturally occurring flavolignans involved the reaction of flavones and their thioderivatives with hydroxylamine, leading to derivatives of 5-(2-hydroxyphenyl)isoxazoles. These compounds, including 1,3-benzodioxoles, are significant due to their potential applications in various biochemical processes and their structures were confirmed using PMR spectra (Aitmambetov et al., 2005).
Photoinitiator for Free Radical Polymerization
A 1,3-benzodioxole derivative, specifically 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, was synthesized and evaluated for its capability as a caged one-component Type II photoinitiator for free radical polymerization. This research illustrates the compound's utility in materials science, particularly in polymer chemistry (Kumbaraci et al., 2012).
Antiepileptic Drug Synthesis
This compound derivatives have also been implicated in the synthesis of pharmaceuticals, such as the antiepileptic drug candidate (−)-talampanel. A specific study focused on the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol, a critical step in the synthesis of (−)-talampanel, showcasing the compound's importance in drug development (Easwar & Argade, 2003).
Mecanismo De Acción
Target of Action
The primary target of 5-isocyano-2H-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound, as a derivative of 1,3-benzodioxole, acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, promoting root growth in plants . The compound’s interaction with TIR1 significantly enhances auxin response reporter’s transcriptional activity .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .
Result of Action
The primary result of the action of this compound is the promotion of root growth in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This leads to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .
Propiedades
IUPAC Name |
5-isocyano-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKXVUFHYLHUEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

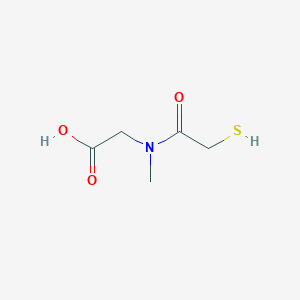

![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
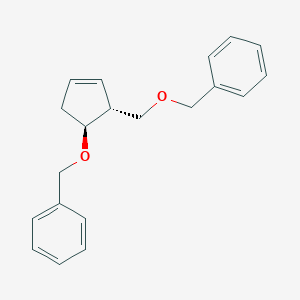
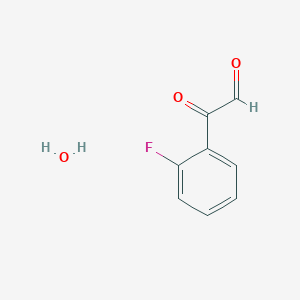
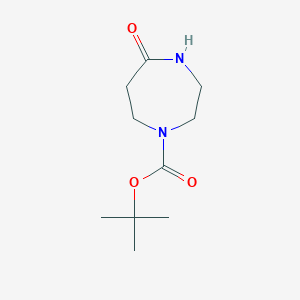

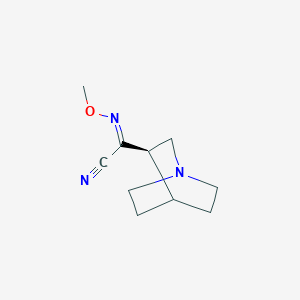
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
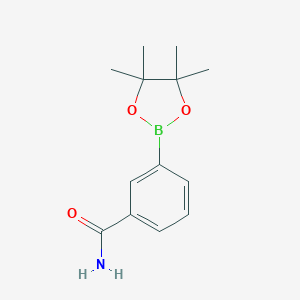
![[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde](/img/structure/B71326.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
